molecular formula C29H33N3O9S B1443689 Fluorescent Red Mega 485 NHS-ester CAS No. 890317-36-9

Fluorescent Red Mega 485 NHS-ester

Cat. No.: B1443689
CAS No.: 890317-36-9
M. Wt: 599.7 g/mol
InChI Key: VKRRBXLGPVGMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent Red Mega 485 NHS-ester is a fluorescent biolabel used for covalent coupling to proteins and other biomolecules containing primary amino groups. This compound is specifically designed for multicolor techniques and is characterized by an extremely large Stokes shift between excitation and emission maxima .

Scientific Research Applications

Fluorescent Red Mega 485 NHS-ester is widely used in various scientific research applications, including:

    Chemistry: Used for labeling and tracking chemical reactions and processes.

    Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular and molecular processes.

    Medicine: Utilized in diagnostic assays and imaging to detect and monitor diseases.

    Industry: Applied in the development of biosensors and other analytical tools

Mechanism of Action

Target of Action

The primary target of Fluorescent Red Mega 485 NHS-ester are proteins and other biomolecules containing primary amino groups . These targets play a crucial role in various biological processes, including cellular signaling, enzymatic reactions, and structural integrity.

Mode of Action

this compound operates by covalently coupling to its targets. This is achieved through an amine conjugation process . The compound is characterized by an extremely large stoke’s shift between excitation and emission maxima , making it particularly well-suited for excitation by argon lasers or other short wavelength excitation light .

Result of Action

The action of this compound results in the labeling of proteins and other biomolecules, enabling their detection and study . This can provide valuable insights into the roles and behaviors of these biomolecules in various biological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is suitable for fluorescence , suggesting that it performs optimally under conditions that allow for effective fluorescence. Additionally, the compound is typically stored at temperatures between 2-8°C , indicating that it may be sensitive to temperature variations.

Safety and Hazards

Fluorescent Red Mega 485 NHS-ester is classified as Eye Dam. 1 . The safety information includes Pictograms GHS05, Signal Word Danger, Hazard Statements H318, and Precautionary Statements P280 - P305 + P351 + P338 .

Future Directions

Fluorescent Red Mega 485 NHS-ester and other Mega labels are specifically designed for multicolor techniques . Due to the different emission wavelength, several different labels can be detected independently in the same experiment . This opens up a variety of possible applications including DNA sequencing and FISH microscopy .

Biochemical Analysis

Biochemical Properties

Fluorescent Red Mega 485 NHS-ester plays a crucial role in biochemical reactions by conjugating with primary amino groups in proteins and other biomolecules . This conjugation allows for the labeling and detection of these biomolecules in various experimental setups. The compound interacts with enzymes, proteins, and other biomolecules through covalent bonding, which ensures stable and specific labeling . The nature of these interactions is primarily based on the formation of amide bonds between the NHS-ester group of the compound and the amino groups of the target biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enabling the visualization and tracking of specific proteins and biomolecules within cells . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the localization and dynamics of target molecules . The ability to label and track specific biomolecules allows researchers to study cellular processes in real-time and understand the underlying mechanisms of cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with primary amino groups in target biomolecules . This binding interaction ensures stable and specific labeling, which is essential for accurate detection and analysis . The compound does not rely on Förster Resonance Energy Transfer (FRET) mechanisms, making it suitable for direct conversion of excitation light into emission . This property allows for the use of the same light source or filter arrangement as other widely used dyes, facilitating multicolor labeling and detection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable when stored under recommended conditions, but its fluorescence intensity may decrease over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound maintaining its labeling efficiency and specificity over time . Researchers should consider potential degradation and adjust experimental conditions accordingly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At optimal dosages, the compound provides clear and specific labeling of target biomolecules without causing adverse effects . At high doses, toxic or adverse effects may be observed, including potential interference with normal cellular processes . Researchers should carefully determine the appropriate dosage to balance labeling efficiency and minimize potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound’s conjugation with primary amino groups in biomolecules can affect metabolic flux and metabolite levels . By labeling specific proteins and enzymes, researchers can study the dynamics of metabolic pathways and gain insights into the regulation of cellular metabolism . The compound’s impact on metabolic pathways is crucial for understanding the biochemical basis of cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The ability to track the distribution of the compound allows researchers to study the spatial organization of biomolecules and their roles in cellular processes . Understanding the transport and distribution of the compound is essential for accurate interpretation of experimental results .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization affects the compound’s activity and function, as it enables the labeling of biomolecules in distinct cellular regions . By studying the subcellular localization of the compound, researchers can gain insights into the spatial dynamics of cellular processes and the roles of specific biomolecules in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare a stock solution of Fluorescent Red Mega 485 NHS-ester, dissolve 1 mg of the compound in 50 µl of absolute, amine-free dimethylformamide (DMF), resulting in a final concentration of approximately 40 nmol/µl. Dissolve the desired amount of protein in bicarbonate buffer (pH 9.0, 50 mM), for example, 1 mg of avidin in 200 µl buffer. Protein concentrations should typically be 2 mg/ml or higher. Transfer an appropriate volume of the label stock solution to the protein solution dropwise and under stirring. Due to the high reactivity of the NHS ester, add an equimolar amount or up to a double excess of the label to the protein to obtain a dye-to-protein ratio (D/P) between 1 and 2. Incubate the mixture for one hour at room temperature. Separate the obtained protein conjugate from unreacted free dye using a Sephadex column .

Chemical Reactions Analysis

Types of Reactions

Fluorescent Red Mega 485 NHS-ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules.

Common Reagents and Conditions

    Reagents: Dimethylformamide (DMF), bicarbonate buffer (pH 9.0, 50 mM), Sephadex column.

    Conditions: Room temperature, stirring, incubation for one hour.

Major Products

The major product formed from the reaction of this compound with primary amines is a fluorescently labeled biomolecule, such as a protein conjugate .

Comparison with Similar Compounds

Fluorescent Red Mega 485 NHS-ester is unique due to its large Stokes shift and suitability for multicolor techniques. Similar compounds include:

  • Atto 495 NHS ester
  • Atto 565 NHS ester
  • Cy®5 Mono NHS Ester
  • Atto 488 NHS ester
  • Atto 590 NHS ester
  • Cy®5.5 Mono NHS Ester
  • AQuora®800-NHS Ester
  • Atto 425 NHS ester
  • Atto 647N NHS ester
  • Cy®7 Mono NHS Ester

These compounds also serve as fluorescent biolabels but may differ in their excitation and emission wavelengths, quantum yields, and specific applications.

Properties

IUPAC Name

3-[4-[7-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylamino]-2-oxochromen-3-yl]pyridin-1-ium-1-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O9S/c1-2-31(15-5-3-4-7-28(35)41-32-26(33)10-11-27(32)34)23-9-8-22-19-24(29(36)40-25(22)20-23)21-12-16-30(17-13-21)14-6-18-42(37,38)39/h8-9,12-13,16-17,19-20H,2-7,10-11,14-15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRRBXLGPVGMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCCC(=O)ON1C(=O)CCC1=O)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=[N+](C=C4)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746665
Record name 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890317-36-9
Record name 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 890317-36-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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